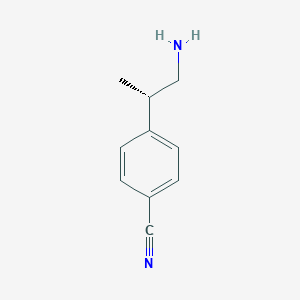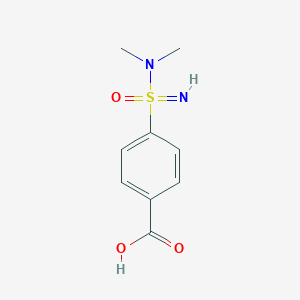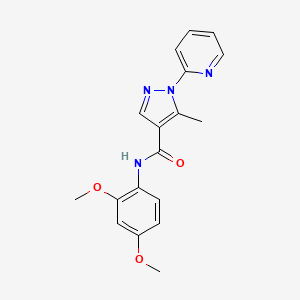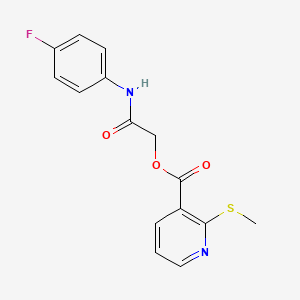
(S)-4-(1-Aminopropan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminopropan-2-yl)benzonitrile is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminopropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropan-2-yl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate benzene derivative.
Nitrile Introduction: A nitrile group is introduced to the benzene ring through a nucleophilic substitution reaction.
Chiral Aminopropyl Side Chain: The chiral aminopropyl side chain is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminopropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the aminopropyl side chain.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminopropan-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminopropan-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl side chain plays a crucial role in binding to these targets, leading to various biological effects. The nitrile group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Benzyl (1-aminopropan-2-yl)carbamate
- (S)-1-aminopropan-2-yl phosphate
Uniqueness
(S)-4-(1-Aminopropan-2-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring and the presence of both a nitrile group and a chiral aminopropyl side chain. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
4-[(2S)-1-aminopropan-2-yl]benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(6-11)10-4-2-9(7-12)3-5-10/h2-5,8H,6,11H2,1H3/t8-/m1/s1 |
Clave InChI |
ZUJWUWOIJQZIKK-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CN)C1=CC=C(C=C1)C#N |
SMILES canónico |
CC(CN)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)
![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360724.png)


![6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360744.png)

![2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid](/img/structure/B13360751.png)


![4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B13360771.png)
![methyl {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13360781.png)

